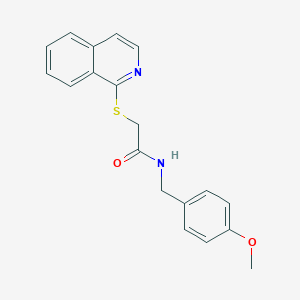
2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide, also known as ISO, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. ISO is a small molecule that belongs to the class of sulfhydryl-containing compounds, which have been shown to exhibit a broad range of biological activities.
作用機序
The mechanism of action of 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide has been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress and inflammation. 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide has been shown to exhibit a broad range of biochemical and physiological effects. 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1, which are involved in the regulation of oxidative stress. In addition, 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the regulation of inflammation.
実験室実験の利点と制限
One of the advantages of using 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide in lab experiments is its relatively low toxicity compared to other sulfhydryl-containing compounds. 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide has been shown to exhibit low cytotoxicity in various cell lines, which makes it a promising candidate for further investigation. However, one of the limitations of using 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide in lab experiments is its relatively low solubility in water. This can make it challenging to prepare solutions of 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide for use in cell culture experiments.
将来の方向性
There are several future directions for the investigation of 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide. One potential direction is the investigation of the efficacy of 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide in animal models of various diseases, such as cancer and neurodegenerative disorders. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide in vivo. This could provide valuable information on the optimal dosing and administration of 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide for therapeutic applications. Finally, further investigation of the mechanism of action of 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide could provide insights into its potential therapeutic applications and identify new targets for drug development.
Conclusion
In conclusion, 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide has been investigated for its potential efficacy in various diseases, including cancer, neurodegenerative disorders, and inflammation. The mechanism of action of 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide has been shown to exhibit a broad range of biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the investigation of 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide, including the investigation of its efficacy in animal models and the investigation of its pharmacokinetics and pharmacodynamics.
合成法
The synthesis of 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide involves the reaction of 2-mercapto-1-isoquinoline with 4-methoxybenzylbromide and acetic anhydride in the presence of an acid catalyst. The resulting product is then purified by column chromatography. The yield of the synthesis method is typically around 50%, and the purity of the final product can be confirmed by NMR and mass spectrometry.
科学的研究の応用
2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide has been investigated for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide has been shown to protect neurons from oxidative stress-induced damage and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
特性
製品名 |
2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide |
|---|---|
分子式 |
C19H18N2O2S |
分子量 |
338.4 g/mol |
IUPAC名 |
2-isoquinolin-1-ylsulfanyl-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C19H18N2O2S/c1-23-16-8-6-14(7-9-16)12-21-18(22)13-24-19-17-5-3-2-4-15(17)10-11-20-19/h2-11H,12-13H2,1H3,(H,21,22) |
InChIキー |
WNELSMDSBNAZAI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CC3=CC=CC=C32 |
正規SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol](/img/structure/B263180.png)

![1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B263188.png)
![[2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid](/img/structure/B263189.png)
![6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B263190.png)
![N-[4-({[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B263193.png)
![N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263194.png)
![N-(4-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263195.png)
![4,7-dimethoxy-2-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B263199.png)
![1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide](/img/structure/B263203.png)
![2-amino-5-oxo-4,6-diphenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B263205.png)

![1-{3-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}-1H-tetrazole](/img/structure/B263207.png)
![1-Benzoyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-YL]piperazine](/img/structure/B263210.png)